4-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
Overview
Description
4-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide is a synthetic organic compound that features a piperazine ring substituted with an allyl group and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide typically involves the following steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Allylation of Piperazine: The piperazine ring is allylated using allyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the allylated piperazine with the benzodioxin derivative using a coupling reagent like carbodiimide under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allyl group in the compound can undergo oxidation to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide: can be compared with other piperazine derivatives and benzodioxin-containing compounds.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide: Lacks the allyl group, which may affect its reactivity and applications.
4-allyl-1-piperazinecarboxamide: Lacks the benzodioxin moiety, which may influence its biological activity.
Uniqueness
The unique combination of the allyl group, piperazine ring, and benzodioxin moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-prop-2-enylpiperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-5-18-6-8-19(9-7-18)16(20)17-13-3-4-14-15(12-13)22-11-10-21-14/h2-4,12H,1,5-11H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFOHYZFNKAADC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.